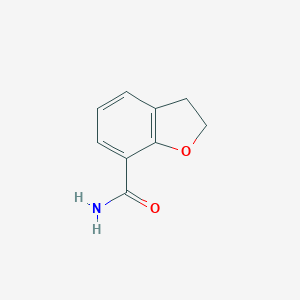

2,3-Dihydrobenzofuran-7-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

134401-97-1 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

2,3-dihydro-1-benzofuran-7-carboxamide |

InChI |

InChI=1S/C9H9NO2/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2,(H2,10,11) |

InChI Key |

WJVVPYVGCDWJKB-UHFFFAOYSA-N |

SMILES |

C1COC2=C1C=CC=C2C(=O)N |

Canonical SMILES |

C1COC2=C1C=CC=C2C(=O)N |

Synonyms |

7-Benzofurancarboxamide,2,3-dihydro-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Retrosynthetic Analysis of 2,3-Dihydrobenzofuran-7-carboxamide

A retrosynthetic analysis of this compound reveals key disconnections that guide its synthesis. The primary disconnection is at the amide bond, leading back to 2,3-dihydrobenzofuran-7-carboxylic acid and ammonia (B1221849) or an ammonia equivalent. The carboxylic acid itself can be traced back to the parent 2,3-dihydrobenzofuran (B1216630) molecule through a carboxylation step at the 7-position. This analysis highlights the two principal stages in the synthesis: the formation of the 2,3-dihydrobenzofuran-7-carboxylic acid intermediate and its subsequent conversion to the target carboxamide.

Core Scaffold Synthesis Approaches

The synthesis of the this compound scaffold can be achieved through several routes, primarily focusing on the introduction of the carboxamide group at the 7-position of the 2,3-dihydrobenzofuran ring system.

A common and effective method for introducing a carboxyl group at the 7-position of 2,3-dihydrobenzofuran involves a directed ortho-metalation strategy. acs.org This process typically utilizes a strong organolithium reagent, such as n-butyllithium (n-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). acs.orgnih.gov The lithiation occurs selectively at the 7-position due to the directing effect of the oxygen atom in the dihydrofuran ring. The resulting aryllithium species is then quenched with carbon dioxide (dry ice) to yield 2,3-dihydrobenzofuran-7-carboxylic acid upon acidic workup. acs.orgnih.gov This carboxylation step can sometimes be low-yielding, which has prompted the exploration of alternative strategies where the carboxyl group is introduced earlier in the synthetic sequence. acs.orgnih.gov

Once the 2,3-dihydrobenzofuran-7-carboxylic acid precursor is obtained, it is converted to the corresponding carboxamide. A direct reaction between a carboxylic acid and an amine is generally unfavorable as it leads to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia or an appropriate amine. nih.gov Another approach is the use of coupling agents, such as those employed in peptide synthesis, to facilitate amide bond formation. A mixed-anhydride method has also been successfully utilized, where the carboxylic acid is treated with a chloroformate, like isobutyl chloroformate, in the presence of a base such as N-methylmorpholine (NMM), followed by the addition of aqueous ammonia. acs.orgnih.gov

To overcome synthetic challenges and to explore new structure-activity relationships, researchers have investigated alternative core structures, such as 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide. acs.orgnih.govnih.gov The synthesis of this keto-analogue presented its own set of challenges. Direct carboxylation of 2,3-dihydrobenzofuran-3-one was unsuccessful, as was the oxidation of a 7-methyl group on a pre-formed 7-methyl-2,3-dihydrobenzofuran-3-one due to ring oxidation. acs.orgnih.gov A successful strategy involved oxidizing the aromatic methyl group to a carboxylic acid prior to the construction of the dihydrobenzofuranone ring. acs.orgnih.gov This alternative scaffold offers the advantage of having an electrophilic 2-position, which is amenable to further modifications, such as Knoevenagel condensation with various benzaldehydes, allowing for the introduction of diverse substituents. acs.orgnih.gov

Functionalization and Derivatization Techniques

Further modification of the this compound scaffold is crucial for optimizing its biological activity. Electrophilic substitution reactions are a common strategy for introducing additional functional groups onto the aromatic ring.

Electrophilic substitution reactions on the 2,3-dihydrobenzofuran ring system are influenced by the directing effects of the existing substituents. Direct electrophilic substitution on the this compound ring has been shown to favor substitution at the 5-position. acs.orgnih.gov For instance, nitration of 2,3-dihydrobenzofuran-7-carboxylic acid using a mixture of trifluoroacetic acid and nitric acid leads to the formation of the 5-nitro derivative. acs.org This nitro group can then be reduced to an amino group, providing a handle for further functionalization. acs.org

Bromination of the 2,3-dihydrobenzofuran scaffold can be achieved using brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a catalyst such as iron(III) bromide. The regioselectivity of the bromination can be controlled by the reaction conditions and the existing substituents on the ring. For example, bromination of 2,3-dihydrobenzofuran can be directed to the 5-position.

Research Findings on Synthetic Strategies

Below is a table summarizing various synthetic strategies and their outcomes in the preparation of this compound and its derivatives.

| Strategy | Reagents and Conditions | Key Intermediates/Products | Observations | Reference |

| 7-Carboxylation | n-BuLi, TMEDA, hexane, rt; then dry ice; then HCl | 2,3-Dihydrobenzofuran-7-carboxylic acid | A standard method for introducing the carboxylic acid group. | acs.orgnih.gov |

| Amide Formation | i-BuOCOCl, NMM, THF, -20 °C; then 30% NH₄OH, rt | This compound | Mixed-anhydride method for converting the carboxylic acid to the primary amide. | acs.orgnih.gov |

| 3-Oxo-7-carboxamide Synthesis | (i) Oxidation of methyl group prior to ring formation; (ii) Ring construction; (iii) Amide formation | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | Overcame challenges of direct carboxylation and ring oxidation. | acs.orgnih.gov |

| 5-Position Nitration | TFA, HNO₃, 0 °C to rt | 5-Nitro-2,3-dihydrobenzofuran-7-carboxylic acid | Electrophilic substitution favors the 5-position. | acs.org |

| Bromination | N-bromosuccinimide (NBS) or Bromine (Br₂), Iron(III) bromide | Bromo-2,3-dihydrobenzofuran derivatives | A method for introducing bromine onto the aromatic ring. |

Substitution at the 2-Position (e.g., Knoevenagel Condensation with Benzaldehydes)

Direct substitution at the 2-position of the this compound scaffold presents significant synthetic hurdles. To overcome this, a strategic modification of the core structure is employed. Researchers have designed an alternative intermediate, 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide , which possesses a ketone group at the 3-position. nih.gov This structural change renders the adjacent 2-position electrophilic and thus amenable to functionalization. nih.gov

A key reaction for modifying this activated 2-position is the Knoevenagel condensation . This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl, followed by a dehydration step. In this specific application, the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide intermediate is reacted with various substituted benzaldehydes. nih.gov This reaction effectively attaches a benzylidene moiety at the 2-position of the scaffold. The versatility of this method allows for the introduction of a wide array of substituents onto the benzylidene ring, enabling extensive structure-activity relationship (SAR) studies. For instance, the introduction of a 3',4'-dihydroxybenzylidene group at this position has been shown to significantly enhance the inhibitory potency of these compounds against certain biological targets like poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov

| Reactant (Substituted Benzaldehyde) | Resulting Substituent at 2-Position | Reference |

|---|---|---|

| Benzaldehyde | Benzylidene | nih.gov |

| 3,4-Dihydroxybenzaldehyde | 3',4'-Dihydroxybenzylidene | nih.gov |

| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | 4'-Hydroxy-3'-methoxybenzylidene (Vanillyl) | nih.gov |

Introduction of Substituents on the Aromatic Ring (e.g., Fluoro, Amino, Hydroxyl, Methylthio, Sulfamoyl)

Functionalization of the benzofuran's aromatic ring is another critical strategy for modulating the compound's properties. Direct electrophilic substitution on the this compound ring typically favors the 5-position. nih.gov

Fluoro Group: The synthesis of a 5-fluoro derivative has been successfully achieved through a multi-step sequence. The process begins with the nitration of the 5-position, followed by the reduction of the nitro group to an amine. This amino group is then converted into a diazonium tetrafluoroborate (B81430) salt, which upon heating, yields the desired 5-fluoro-2,3-dihydrobenzofuran (B1344187) derivative. nih.gov

Amino Group: To synthesize the 4-amino derivative, a direct approach is often avoided due to side reactions. Instead, a surrogate strategy is used, starting with 4-nitrosalicylic acid. The nitro group serves as a placeholder for the amine and is reduced in a later step of the synthetic sequence, ensuring the correct regiochemistry. nih.gov

Hydroxyl, Methylthio, and Sulfamoyl Groups: While direct substitution of these groups on the primary dihydrobenzofuran ring is less commonly detailed, they are frequently incorporated into the wider molecular structure. For instance, hydroxyl and methoxy (B1213986) groups are often introduced via the Knoevenagel condensation on the appended benzylidene ring (e.g., the vanillyl group). nih.gov Additionally, recent research has explored photo-induced methods for synthesizing sulfonated 2,3-dihydrobenzofuran derivatives by reacting 2-allylphenol (B1664045) derivatives with α-iodo sulfones. nih.gov The synthesis of sulfamoyl carboxamide derivatives from sulfur-containing amino acids and sulfonyl chlorides is also an established strategy in medicinal chemistry, highlighting a potential route for incorporating such moieties. nih.gov

| Substituent | Position | Synthetic Strategy | Reference |

|---|---|---|---|

| Fluoro | 5 | Nitration, reduction, diazonium salt formation, and fluorination. | nih.gov |

| Amino | 4 | Use of a nitro group surrogate (from 4-nitrosalicylic acid) followed by reduction. | nih.gov |

| Sulfonated | Varies | Photo-induced reaction of 2-allylphenol derivatives with α-iodo sulfones. | nih.gov |

Incorporation of Heterocyclic Moieties

Attaching heterocyclic rings to the this compound core is a powerful method to enhance biological activity and explore new chemical space. This has been achieved through several distinct strategies:

Derivatization of the Benzylidene Moiety: Following Knoevenagel condensation, the hydroxyl or amino groups on the benzylidene substituent at the 2-position can serve as handles for attaching various heterocyclic moieties. This approach has proven effective in significantly improving the inhibitory activity of these compounds against enzymes like PARP-1. nih.gov

Modification of the Carboxamide Group: The amide at the 7-position can be formed with a heterocyclic amine. For example, derivatives bearing an N-(azabicyclo-3-yl) moiety have been synthesized and evaluated as potent serotonin-3 (5-HT3) receptor antagonists. google.com

Stereoselective Synthesis of Chiral Derivatives

Since many biological targets are chiral, controlling the stereochemistry of this compound derivatives is of paramount importance. The introduction of substituents at the 2- and 3-positions can create one or more stereocenters.

Resolution of Racemates: A common method to obtain pure enantiomers is the resolution of a racemic mixture. For instance, racemic derivatives such as 2-methyl- and 4-amino-2-methyl-2,3-dihydrobenzofuran-7-carboxamide have been successfully separated into their individual enantiomers using preparative chiral chromatography. Subsequent biological evaluation often reveals that one enantiomer is significantly more potent than the other. nih.gov

Diastereoselective and Enantioselective Synthesis: Modern synthetic methods increasingly focus on creating the desired stereoisomer directly.

Diastereoselective Reactions: The relative stereochemistry between the 2- and 3-positions can be controlled. For example, the reduction of a 2-aryl-3-ethoxycarbonyl benzofuran (B130515) precursor using catalytic hydrogenation with palladium on carbon typically yields the cis-2,3-dihydrobenzofuran. In contrast, reduction with magnesium in methanol (B129727) can produce the trans isomer.

Enantioselective Catalysis: Transition-metal catalysis provides powerful tools for asymmetric synthesis. For example, rhodium-catalyzed asymmetric C-H insertion reactions and palladium-catalyzed Heck/Tsuji-Trost reactions have been developed to produce chiral substituted 2,3-dihydrobenzofurans with high enantioselectivity. nih.govorganic-chemistry.org Biocatalytic strategies, using engineered enzymes, also offer a highly selective and environmentally friendly route to stereochemically rich dihydrobenzofurans on a preparative scale. researchgate.net

| Method | Description | Outcome | Reference |

|---|---|---|---|

| Chiral Chromatography | Separation of a racemic mixture into individual enantiomers. | Pure (+) and (-) enantiomers. | nih.gov |

| Diastereoselective Reduction | Using different reducing agents (e.g., H2/Pd-C vs. Mg/MeOH) to control stereochemistry. | Selective formation of cis or trans isomers. | |

| Asymmetric Catalysis (Rh, Pd) | Use of chiral transition-metal catalysts to guide the formation of a specific enantiomer. | High enantiomeric excess (ee) and diastereomeric ratio (dr). | nih.govorganic-chemistry.org |

| Biocatalysis | Use of engineered enzymes for stereoselective transformations. | High enantiopurity and yields on a preparative scale. | researchgate.net |

Optimization of Synthetic Routes for Scalability in Research Applications

For a compound series to be viable for extensive research, its synthesis must be efficient, reliable, and scalable. Several optimizations have been implemented for the synthesis of this compound derivatives.

A key strategic improvement involves altering the synthetic sequence to avoid low-yielding steps in the later stages. For example, starting with appropriately substituted salicylic (B10762653) acid derivatives to construct the dihydrobenzofuran ring is often more efficient than attempting to introduce substituents onto a pre-formed ring system, particularly for the challenging carboxylation at the 7-position. nih.gov

The adoption of modern synthetic technologies also plays a crucial role in scalability. The use of ultrasound irradiation has been shown to promote the synthesis of related chalcone (B49325) derivatives, offering benefits such as high yields, significantly shorter reaction times, and often purification by non-chromatographic methods. scielo.org.za These "green chemistry" approaches are highly desirable as they reduce waste and energy consumption. scielo.org.za

Furthermore, the development of novel transition metal-catalyzed reactions (using rhodium, palladium, iridium, nickel, and copper) provides powerful and efficient pathways to the dihydrobenzofuran core under mild conditions. nih.govrsc.org These catalytic methods are often highly selective and can be performed on a gram scale, facilitating the production of sufficient material for advanced studies. nih.gov

Spectroscopic and Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, PMR, CMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H-NMR (Proton NMR) analysis confirms the presence and arrangement of hydrogen atoms in 2,3-Dihydrobenzofuran-7-carboxamide. The aliphatic protons on the dihydrofuran ring typically appear as triplets, while the aromatic protons on the benzene (B151609) ring exhibit distinct chemical shifts and coupling patterns. The protons of the carboxamide group also produce characteristic signals.

¹³C-NMR (Carbon-13 NMR) provides a count of the non-equivalent carbon atoms within the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the dihydrofuran ring.

While specific, detailed experimental NMR data for the unsubstituted this compound is not extensively published in readily available literature, typical chemical shift ranges for related dihydrobenzofuran structures provide an expected spectral profile.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound

| ¹H-NMR | ¹³C-NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| H-2 (t) | ~4.6 | C-2 (CH₂) | ~71 |

| H-3 (t) | ~3.2 | C-3 (CH₂) | ~29 |

| Aromatic H | 6.8 - 7.5 | Aromatic C | 110 - 128 |

| NH₂ (br s) | 7.5 - 8.5 | Aromatic C (quaternary) | 125 - 160 |

| C=O (Amide) | ~168 |

Note: Data are estimated based on typical values for dihydrobenzofuran and benzamide (B126) moieties. Actual experimental values may vary. t = triplet, br s = broad singlet.

Vibrational Spectroscopy Applications (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the FT-IR spectrum would prominently feature absorption bands corresponding to the N-H stretching of the primary amide, the C=O (amide I band) stretching, and the N-H bending (amide II band). The aromatic C-H and C=C stretching, as well as the aliphatic C-H stretching and the C-O-C stretching of the ether linkage, would also be observable.

Table 2: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3400-3100 (two bands) | Primary Amide |

| Aromatic C-H Stretch | 3100-3000 | Aromatic Ring |

| Aliphatic C-H Stretch | 3000-2850 | Dihydrofuran Ring |

| C=O Stretch (Amide I) | ~1680-1650 | Carboxamide |

| N-H Bend (Amide II) | ~1650-1600 | Primary Amide |

| Aromatic C=C Stretch | ~1600, ~1475 | Aromatic Ring |

| C-O-C Stretch | ~1250 | Aryl Ether |

Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment and sample state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's conjugated system. For this compound, the benzene ring fused to the dihydrofuran and conjugated with the carboxamide group constitutes the primary chromophore. One would expect to observe absorption bands in the UV region, characteristic of π → π* transitions of the aromatic system. The purity of enantiomers of related compounds has been assessed by measuring UV absorption at 254 nm. acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₉H₉NO₂), the molecular weight is approximately 163.18 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation pattern would likely involve the loss of the amide group (-CONH₂) or parts of it, as well as fragmentation of the dihydrofuran ring. Common fragments would arise from cleavage of the bonds adjacent to the oxygen atom and the aromatic ring.

X-ray Crystallography for Three-Dimensional Structural Determination

Computational and Theoretical Insights into this compound

The chemical compound this compound has been the subject of computational and theoretical chemistry studies to elucidate its structural properties and predict its behavior as a ligand for biological targets. These in silico methods provide a powerful lens for understanding the molecule's intrinsic characteristics and its potential interactions at an atomic level.

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are instrumental in exploring its conformational landscape, the stability of its structure, and its interactions with its biological target.

A key structural feature of this compound is the potential for an intramolecular hydrogen bond to form between one of the hydrogen atoms of the 7-carboxamide group and the ether oxygen of the dihydrobenzofuran ring. nih.govacs.org This interaction is significant as it restricts the conformation of the carboxamide moiety, leading to a more rigid, pseudo-tricyclic structure. nih.govacs.org Such conformational restriction can be a critical factor in enhancing the binding affinity and potency of a molecule as an enzyme inhibitor. nih.govacs.org

MD simulations can be employed to investigate the stability and dynamics of this intramolecular hydrogen bond. By simulating the molecule in a relevant environment (e.g., in aqueous solution or within the binding site of a protein), researchers can analyze the persistence of this hydrogen bond over the simulation time, calculate the distribution of dihedral angles of the carboxamide group, and identify the most stable, low-energy conformations of the molecule.

Detailed Research Findings:

While specific MD simulation studies exclusively focused on this compound are not extensively detailed in the public literature, the general methodology would follow established principles. A typical simulation protocol would involve defining the system, running the simulation, and analyzing the resulting trajectory. The stability of the ligand-protein complex, if applicable, can be assessed through metrics like the root-mean-square deviation (RMSD) of the complex over the course of the simulation. nih.gov For instance, a 200 ns molecular dynamics simulation could be performed to confirm stable binding and a robust set of intermolecular interactions under physiological conditions. nih.gov

Below is a table outlining the typical parameters that would be used in an MD simulation study for this compound.

Table 1: Typical Parameters for Molecular Dynamics Simulation of this compound

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | A set of parameters to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Explicit representation of solvent molecules (e.g., water). | TIP3P, SPC/E |

| System Setup | The molecule is placed in a periodic box of solvent. | Cubic or dodecahedron box |

| Energy Minimization | To remove any steric clashes before the simulation. | Steepest descent followed by conjugate gradient |

| Equilibration | The system is gradually heated and equilibrated at the desired temperature and pressure. | NVT (constant volume) and NPT (constant pressure) ensembles |

| Production Run | The main simulation run for data collection. | 100-200 ns or longer |

| Trajectory Analysis | Analysis of atomic coordinates over time. | RMSD, RMSF, hydrogen bond analysis, conformational clustering |

The insights gained from such simulations are vital for understanding the molecule's inherent structural preferences and how these contribute to its biological function, guiding the rational design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nanoscitec.commdpi.com For this compound derivatives, which have been investigated as PARP-1 inhibitors, QSAR models can be powerful predictive tools to guide the synthesis of new, more potent analogs. researchgate.netnih.gov

The development of a QSAR model begins with a dataset of compounds with known biological activities, typically expressed as IC₅₀ (the half-maximal inhibitory concentration) or a logarithmic transformation like pIC₅₀. nanoscitec.com A structure-based design strategy led to the identification of this compound as a lead compound with an IC₅₀ of 9.45 μM for PARP-1 inhibition. nih.govresearchgate.netnih.gov Subsequent synthesis and testing of derivatives provided the necessary data to explore structure-activity relationships. researchgate.netnih.gov

Detailed Research Findings:

Research into derivatives of the this compound scaffold has shown that substitutions at various positions on the ring system significantly impact inhibitory activity against PARP-1. researchgate.netnih.gov For example, introducing a fluorine atom at the 5-position resulted in a derivative (compound 20 ) with an IC₅₀ of 2.12 μM, a nearly five-fold increase in potency compared to the lead compound. nih.govacs.org Further modifications, such as the introduction of substituted benzylidene groups at the 2-position of the related 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide core, led to compounds with IC₅₀ values in the nanomolar range. researchgate.netnih.gov

A QSAR model for this class of compounds would use molecular descriptors calculated from their 2D or 3D structures. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) and Random Forest are then used to build a mathematical model that correlates these descriptors with the observed biological activity. nih.govnanoscitec.commdpi.com

For a QSAR model to be reliable, it must be rigorously validated. nanoscitec.com Common validation metrics include the correlation coefficient (R²), which measures the goodness of fit, and the cross-validated correlation coefficient (Q²), which assesses the model's predictive power. nih.govnanoscitec.com Robust QSAR models for PARP-1 inhibitors have been developed with high predictive accuracy, demonstrating the utility of this approach. nanoscitec.comnih.gov

The table below presents a selection of this compound derivatives and their corresponding PARP-1 inhibitory activities, which represents the type of data essential for building a predictive QSAR model.

Table 2: PARP-1 Inhibitory Activity of Selected this compound Derivatives

| Compound | Structure | R | PARP-1 IC₅₀ (μM) |

|---|---|---|---|

| 3 | This compound | H | 9.45 nih.govresearchgate.net |

| 13a | 2-Methyl-2,3-dihydrobenzofuran-7-carboxamide | 2-CH₃ | >10 nih.gov |

| rac-13c | 5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxamide | 5-F, 2-CH₃ | 2.45 nih.gov |

| (-)-13c | (-)-5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxamide | 5-F, 2-CH₃ | 1.53 nih.gov |

| 20 | 5-Fluoro-2,3-dihydrobenzofuran-7-carboxamide | 5-F | 2.12 nih.govacs.org |

Data sourced from Talele, T. T., et al. (2014). Journal of Medicinal Chemistry. nih.govacs.orgnih.gov

By analyzing the contributions of different molecular descriptors in the QSAR model, researchers can gain insights into the key structural features that drive inhibitory potency. This predictive understanding accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby saving time and resources.

Pharmacological and Biological Research: Mechanistic and Preclinical Focus

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition Studies

Derivatives of 2,3-Dihydrobenzofuran-7-carboxamide have been synthesized and evaluated as potent inhibitors of PARP-1, a key enzyme in DNA damage repair.

In vitro Enzyme Inhibition Assays

A structure-based design strategy led to the identification of this compound (DHBF-7-carboxamide) as a lead compound for PARP-1 inhibition, with an initial half-maximal inhibitory concentration (IC₅₀) of 9.45 μM. nih.gov To improve potency, an alternative core, 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide, was also designed (IC₅₀ = 16.2 μM). nih.gov

Further modifications, particularly at the 2-position of the dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold, yielded significantly more potent inhibitors. The introduction of substituted benzylidene groups led to a substantial increase in inhibitory activity. For instance, a derivative with a 3',4'-dihydroxybenzylidene group (compound 58) demonstrated an IC₅₀ of 0.531 μM, a 30-fold improvement over the alternative core. nih.govnih.gov Attaching various heterocyclic moieties to the benzylidene ring resulted in some of the most potent compounds in the series, with IC₅₀ values as low as 0.079 μM. nih.govnih.gov

| Compound ID | Core Structure | Modification | PARP-1 IC₅₀ (μM) |

| 3 | DHBF-7-carboxamide | - | 9.45 |

| 36 | DHBF-3-one-7-carboxamide | - | 16.2 |

| 58 | DHBF-3-one-7-carboxamide | 3',4'-dihydroxybenzylidene at 2-position | 0.531 |

| 66-73 (range) | DHBF-3-one-7-carboxamide | Various heterocycles on benzylidene | 0.079 - 0.718 |

This table summarizes the in vitro PARP-1 inhibitory activity of key this compound derivatives.

Mechanistic Investigations of PARP-1 Binding (e.g., NAD+ Binding Site Interaction)

The mechanism of PARP-1 inhibition by these compounds involves direct competition with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). acs.orgresearchgate.net All current clinical PARP-1 inhibitors function by binding to the catalytic pocket and acting as NAD+ competitors. researchgate.net

Crystallographic studies of several inhibitors from this series bound to a multidomain PARP-1 structure have provided detailed insights into their binding mode. nih.govnih.gov These studies confirmed that the inhibitors occupy the NAD+ binding site. acs.org A key interaction involves the aromatic ring of the dihydrobenzofuran scaffold, which engages in a π–π stacking interaction with the phenyl ring of tyrosine 907 (Tyr907), a residue within the nicotinamide-binding site of PARP-1. nih.govnih.gov This type of interaction is a characteristic feature of many known PARP-1 inhibitors. nih.gov The structural data obtained from these co-crystal structures have been instrumental in guiding the further development and optimization of this inhibitor class. acs.org

Evaluation in Cellular Models (e.g., BRCA2-deficient DT40 cells)

The therapeutic potential of PARP inhibitors is often evaluated based on the concept of synthetic lethality, where the inhibition of PARP-1 is selectively cytotoxic to cancer cells with pre-existing defects in other DNA repair pathways, such as those involving BRCA1 or BRCA2 mutations.

To this end, a potent derivative from the this compound series, compound 66, was evaluated for its cytotoxic effects in a panel of chicken DT40 lymphoma cells: wild-type, PARP-1-deficient, and BRCA2-deficient. nih.gov The results demonstrated that compound 66 selectively killed BRCA2-deficient cells, exhibiting a 90% inhibitory concentration (IC₉₀) of 5.2 μM. nih.gov This level of cellular potency was comparable to that of veliparib (B1684213) (IC₉₀ of 5.0 μM), a known clinical PARP inhibitor used as a reference in the study. nih.gov In contrast, compound 66 showed minimal cytotoxicity in wild-type and PARP-1-deficient cells, confirming that its selective effect on BRCA2-deficient cells is mediated through PARP-1 inhibition. nih.gov

Serotonin-3 (5-HT3) Receptor Antagonism Research

In a separate line of investigation, N-substituted derivatives of this compound have been explored for their ability to act as antagonists at the serotonin-3 (5-HT3) receptor, a ligand-gated ion channel involved in, among other things, emesis. nih.govnih.gov

In vitro Receptor Binding Assays

A series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives were synthesized and their affinity for the 5-HT3 receptor was determined through in vitro radioligand binding assays. nih.gov The research established clear structure-activity relationships. Compounds featuring a (S)-1-azabicyclo[2.2.2]octan-3-yl moiety were consistently more potent than their counterparts with other basic groups. nih.gov

Furthermore, substitutions on the dihydrobenzofuran ring significantly influenced binding affinity. The introduction of methyl groups at the 2-position enhanced potency, with the order of activity being dimethyl > monomethyl > unsubstituted dihydro. nih.gov The most potent compound identified was (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride (compound 24), which displayed a very high affinity for the 5-HT3 receptor, with a dissociation constant (Ki) of 0.055 nM. nih.gov

| Compound ID | Key Structural Features | 5-HT3 Receptor Affinity (Ki, nM) |

| 24 | (S)-1-azabicyclo[2.2.2]oct-3-yl, 5-chloro, 2,2-dimethyl | 0.055 |

This table highlights the high-affinity 5-HT3 receptor binding of the lead antagonist from the this compound series.

In vivo Pharmacological Models (e.g., Von Bezold-Jarisch Reflex Antagonism)

The in vivo 5-HT3 receptor antagonistic activity of the synthesized compounds was evaluated by measuring their ability to antagonize the Von Bezold-Jarisch reflex in rats. nih.gov This reflex is a cardioinhibitory response (bradycardia and hypotension) that can be triggered by intravenous serotonin, mediated in part by 5-HT3 receptors. wikipedia.orgnih.gov Antagonism of this reflex is a standard preclinical model for assessing 5-HT3 receptor blockade.

The in vivo results correlated well with the in vitro binding data. The most potent compound in the binding assays, compound 24, also proved to be the most effective antagonist in the in vivo model. It demonstrated a median effective dose (ED₅₀) of 0.18 µg/kg when administered intravenously, indicating potent 5-HT3 receptor antagonism in a living system. nih.gov

Investigation of Antineoplastic Modulating Activities

Derivatives of the this compound scaffold have been synthesized and evaluated as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA damage repair. nih.govnih.gov The inhibition of PARP-1 is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.govnih.gov A structure-based design approach identified this compound as a lead compound with an initial IC50 value of 9.45 μM for PARP-1 inhibition. nih.govacs.orgsigmaaldrich.com Further modifications to this core structure have led to derivatives with significantly improved potency. nih.govnih.gov

While the broader class of benzofurans is investigated for anti-inflammatory properties, which can be linked to pathways like NF-κB, specific studies detailing the direct inhibition of NF-κB transcriptional activity by this compound itself are not extensively covered in the primary research. The anti-inflammatory effects observed in related dihydrobenzofuran compounds are often attributed to the inhibition of other inflammatory mediators. nih.gov

The antineoplastic potential of this compound derivatives is supported by their cytotoxic effects in specific cancer cell lines. Notably, certain derivatives have demonstrated selective cytotoxicity in BRCA2-deficient DT40 cells. nih.govnih.govsigmaaldrich.com Additionally, related fluorinated dihydrobenzofuran compounds have been tested for their anticancer effects in the human colorectal adenocarcinoma cell line HCT116. nih.gov

Cytotoxicity of Dihydrobenzofuran Derivatives in Cancer Cell Lines

| Compound Derivative | Cell Line | Activity | Reference |

|---|---|---|---|

| Compound 66 (a DHBF-3-one-7-carboxamide derivative) | BRCA2-deficient DT40 | Showed selective cytotoxicity | nih.govnih.govsigmaaldrich.com |

| Fluorinated dihydrobenzofuran derivatives | HCT116 (Human Colorectal Adenocarcinoma) | Investigated for anticancer effects | nih.gov |

Other Biological Activities under Investigation (e.g., Anti-inflammatory, Antimicrobial)

Beyond antineoplastic research, the 2,3-dihydrobenzofuran (B1216630) scaffold is a promising backbone for developing agents with other biological activities.

Anti-inflammatory Activity: Fluorinated dihydrobenzofuran derivatives have shown potent anti-inflammatory effects. nih.gov In studies using lipopolysaccharide-stimulated macrophages, these compounds suppressed the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to a decrease in the secretion of inflammatory mediators like interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). nih.gov

Anti-Inflammatory Activity of Fluorinated Dihydrobenzofuran Derivatives

| Inflammatory Mediator | IC50 Value Range (µM) | Reference |

|---|---|---|

| Interleukin-6 (IL-6) | 1.2 - 9.04 | nih.gov |

| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 | nih.gov |

| Nitric Oxide (NO) | 2.4 - 5.2 | nih.gov |

| Prostaglandin E2 (PGE2) | 1.1 - 20.5 | nih.gov |

Antimicrobial Activity: The benzofuran (B130515) nucleus is recognized as an important scaffold for designing antimicrobial agents. rsc.orgresearchgate.net The antimicrobial activity of benzofuran derivatives often depends on the type and position of substitutions on the heterocyclic ring. rsc.org While the general class of compounds is under active investigation, specific antimicrobial studies focusing solely on this compound are part of this broader discovery effort. rsc.orgmdpi.com

Receptor Selectivity and Isoform Specificity Profiling

Detailed structure-activity relationship (SAR) studies have been crucial in defining the selectivity and specificity of this compound derivatives for different biological targets.

PARP-1 Inhibition: Research has focused on optimizing the this compound scaffold for PARP-1 inhibition. nih.govacs.org Modifications at various positions of the dihydrobenzofuran ring have been shown to significantly influence potency. For example, adding a fluorine atom at the 5-position resulted in a derivative (IC50 = 2.12 μM) that was approximately five times more potent than the initial lead compound (IC50 = 9.45 μM). nih.govacs.org Furthermore, chiral resolution of racemic mixtures revealed that enantiomers can have different inhibitory activities. The (−)-13c enantiomer of a 5-fluoro-2-methyl derivative exhibited an IC50 of 1.53 μM, making it more potent than its (+)-13c counterpart (IC50 = 3.62 μM). nih.govacs.org

PARP-1 Inhibition by this compound Derivatives

| Compound | Description | PARP-1 IC50 (µM) | Reference |

|---|---|---|---|

| Lead Compound 3 | DHBF-7-carboxamide | 9.45 | nih.govacs.org |

| rac-13a | 2-methyl analogue | 10.44 | nih.govacs.org |

| (R)-(-) isomer of 13a | Enantiomer of 2-methyl analogue | 6.34 | nih.govacs.org |

| (S)-(+) isomer of 13a | Enantiomer of 2-methyl analogue | 8.44 | nih.govacs.org |

| Compound 20 | 5-fluoro derivative | 2.12 | nih.govacs.org |

| rac-13c | 5-fluoro, 2-methyl derivative | 2.45 | nih.govacs.org |

| (-)-13c | Enantiomer of 5-fluoro, 2-methyl derivative | 1.53 | nih.govacs.org |

| (+)-13c | Enantiomer of 5-fluoro, 2-methyl derivative | 3.62 | nih.govacs.org |

Serotonin-3 (5-HT3) Receptor Antagonism: A series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives were synthesized and evaluated as antagonists for the 5-HT3 receptor. nih.gov SAR studies indicated that introducing methyl groups at position 2 of the dihydrobenzofuran ring enhanced pharmacological activity, with dimethyl substitution being the most potent. nih.gov Stereoselectivity was also a key factor; compounds with an (S)-1-azabicyclo[2.2.2]octan-3-yl moiety and a (2S)-methyl group on the dihydrobenzofuran ring showed greater potency. nih.gov One of the most potent compounds, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride, displayed a very high affinity for 5-HT3 receptors with a Ki value of 0.055 nM. nih.gov

5-HT3 Receptor Antagonistic Activity of this compound Derivatives

| Compound | Description | 5-HT3 Receptor Affinity (Ki, nM) | In Vivo Antagonistic Activity (ED50, µg/kg i.v.) | Reference |

|---|---|---|---|---|

| Compound 24 | (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride | 0.055 | 0.18 | nih.gov |

Structure Activity Relationship Sar Studies

Impact of Substituents on PARP-1 Inhibitory Potency and Selectivity

The journey to potent PARP-1 inhibitors began with the lead compound 2,3-dihydrobenzofuran-7-carboxamide (DHBF-7-carboxamide), which demonstrated moderate activity with an IC50 value of 9.45 μM. nih.govnih.govacs.orgacs.org To explore more extensive modifications, an alternative core, 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide, was also designed. nih.govnih.govacs.orgacs.org

Modifications at the 2-position of the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold proved to be a highly effective strategy for increasing PARP-1 inhibitory potency. nih.govnih.gov While initial exploration with large hydrophobic groups like phenyl and p-chlorophenyl only marginally improved potency, the introduction of benzylidene moieties with polar substituents led to substantial gains. nih.govacs.org

Structural data indicated that the benzylidene ring is positioned near polar amino acid residues, such as Glu763, Asp766, and Tyr889, in the PARP-1 active site. nih.govacs.org This finding prompted the synthesis of analogues with polar groups on the benzylidene ring. acs.org The most significant enhancements were observed with dihydroxy-substituted benzylidene derivatives. nih.govnih.gov Specifically, the 3',4'-dihydroxybenzylidene derivative 58 showed a 30-fold improvement in potency over the initial lead compound. nih.govnih.govacs.orgacs.org This highlights the beneficial role of polar hydroxyl groups at the 4'-position for PARP-1 inhibition. nih.govacs.org Methylation of the 4'-hydroxyl group resulted in a 4-fold decrease in inhibitory activity, further confirming the importance of this polar interaction. nih.govacs.org

| Compound | Substitution at 2-Position | PARP-1 IC50 (μM) |

|---|---|---|

| Lead Compound 3 | (none) | 9.45 |

| 50 | Phenyl | 12.02 |

| 52 | p-Chlorophenyl | 6.09 |

| 53 | 4'-Hydroxy-3'-methoxyphenyl (Vanillyl) | 3.62 |

| 58 | 3',4'-Dihydroxybenzylidene | 0.531 |

| 59 | 2',4'-Dihydroxybenzylidene | 0.753 |

Building on the discovery that polar groups on the benzylidene ring enhance potency, researchers next attached various heterocyclic rings to the 4'-hydroxyl or 4'-amino position of the benzylidene moiety. This strategy led to a dramatic improvement in PARP-1 inhibition. nih.govnih.govacs.org A series of compounds demonstrated IC50 values in the nanomolar range, from 0.718 to as low as 0.079 μM. nih.govnih.govacs.org These findings underscore the significant potential of extending the molecule from the 4'-position of the benzylidene ring to engage with the enzyme's active site further.

| Compound | Heterocyclic Attachment at 4'-Position of Benzylidene Moiety | PARP-1 IC50 (μM) |

|---|---|---|

| 66 | (Structure specific) | 0.079 - 0.718 |

| 67 | (Structure specific) | 0.079 - 0.718 |

| 68 | (Structure specific) | 0.079 - 0.718 |

| 70 | (Structure specific) | 0.079 - 0.718 |

| 72 | (Structure specific) | 0.079 - 0.718 |

| 73 | (Structure specific) | 0.079 - 0.718 |

Note: Specific structures for compounds 66-73 are detailed in the source literature. The table indicates the range of improved potency.

Further optimization of the this compound scaffold involved appending motifs designed to interact with the adenosine-binding pocket of the PARP-1 enzyme. nih.govacs.org Starting with a lead compound, (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide (PARP-1 IC50 = 434 nM), optimization led to a tetrazolyl analogue with improved inhibition (IC50 = 35 nM). nih.gov

An isosteric replacement of the tetrazole ring with a carboxyl group provided another promising lead (IC50 = 68 nM). nih.gov Subsequent optimization of this new lead yielded analogues with potent PARP-1 IC50 values ranging from 4 to 197 nM. nih.gov X-ray crystal structures confirmed that these appendages extend toward the PARP-1 adenosine-binding pocket. nih.govacs.org Interestingly, PARP enzyme profiling revealed that many of these compounds are selective toward PARP-2, with potencies comparable to clinical inhibitors. nih.govacs.org For example, compound 81 was identified as an isoform-selective PARP-1/-2 inhibitor with IC50 values of 30 nM and 2 nM, respectively. nih.govacs.org

| Compound | Modification | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |

|---|---|---|---|

| Lead Compound 1 | (Z)-2-benzylidene-3-oxo | 434 | - |

| 51 | Tetrazolyl analogue | 35 | - |

| 60 | Carboxyl group replacement | 68 | - |

| 81 | Optimized carboxyl analogue | 30 | 2 |

| 94 | Optimized carboxyl analogue | - | 5 |

| 99 | Optimized carboxyl analogue | - | 0.7 |

Influence of Substituents on 5-HT3 Receptor Antagonistic Activity

Derivatives of this compound have also been synthesized and evaluated for their antagonistic activity at the serotonin-3 (5-HT3) receptor. nih.gov These studies have revealed key structural features that significantly influence binding affinity and functional antagonism.

The introduction of methyl groups at the 2-position of the dihydrobenzofuran ring was found to markedly increase 5-HT3 receptor antagonistic activity. nih.gov The potency followed a clear trend: dimethyl substitution was greater than or equal to monomethyl substitution, which was greater than the unsubstituted dihydro derivative. nih.gov

Furthermore, stereochemistry at this position plays a crucial role. For the monomethyl derivatives, the (2S)-methyl enantiomer was more potent than the (2R)-methyl enantiomer. nih.gov This suggests that the (2S)-methyl group on the dihydrobenzofuran portion of the molecule contributes significantly to the enhancement of pharmacological activity. nih.gov

| Substitution at Position 2 | Relative Potency Order |

|---|---|

| Dimethyl | 1 |

| (2S)-Methyl | 2 |

| (2R)-Methyl | 3 |

| Dihydro (unsubstituted) | 4 |

The nature of the basic moiety attached to the carboxamide group also has a profound impact on 5-HT3 receptor antagonistic activity. In a series of N-(azabicyclo-3-yl) derivatives, compounds containing a 1-azabicyclo[2.2.2]oct-3-yl moiety were found to be more potent than their counterparts with an 8-methyl-8-azabicyclo[3.2.1]oct-3-yl group. nih.gov

Stereoselectivity was also evident in the azabicyclo portion of the molecule. Compounds bearing the (S)-1-azabicyclo[2.2.2]octan-3-yl moiety consistently demonstrated higher potency than their (R)-enantiomers. nih.gov The combination of optimal substituents led to the identification of (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride (24 ), which showed a very high affinity for 5-HT3 receptors with a Ki value of 0.055 nM. nih.gov

| Azabicyclo Moiety | Stereochemistry | Relative Potency |

|---|---|---|

| 1-Azabicyclo[2.2.2]oct-3-yl | (S) | Most Potent |

| 1-Azabicyclo[2.2.2]oct-3-yl | (R) | Less Potent |

| 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl | - | Least Potent |

SAR in Relation to Antipsychotic Activity

The exploration of this compound derivatives has identified key structural features that influence their potential as antipsychotic agents. A series of these compounds, characterized by a stabilized intramolecular hydrogen bond, have been synthesized and assessed in pharmacological models to determine their antipsychotic capabilities. nih.gov

Modifications to the core structure have yielded compounds with distinct neuroleptic profiles. For instance, substitutions at the 2-position of the dihydrobenzofuran ring and on the carboxamide nitrogen have been shown to be critical for activity. One notable derivative, N-[(1-butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide, demonstrated an atypical neuroleptic profile, drawing comparisons to the established antipsychotic sulpiride. nih.gov This particular compound also exhibited more lipophilic properties than sulpiride. nih.gov

Conversely, another derivative, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methyl-5-methylthio-2,3-dihydrobenzofuran-7-carboxamide, displayed a classical neuroleptic profile. Its potency in antagonizing apomorphine-induced hyperactivity in mice was found to be comparable to that of haloperidol. nih.gov These findings underscore the significant impact of substituents on the pharmacological character of these compounds.

Interactive Table:

Stereochemical Characterization and its Pharmacological Implications

The stereochemistry of this compound derivatives plays a pivotal role in their pharmacological activity. Studies have demonstrated that the spatial arrangement of substituents, particularly at the C2 position of the dihydrobenzofuran ring, can significantly influence the compound's interaction with its biological target.

In research focused on serotonin-3 (5-HT3) receptor antagonists, which can inform on receptor-ligand interactions more broadly, the introduction of methyl groups at the 2-position of the dihydrobenzofuran ring was found to enhance pharmacological activity. nih.gov A clear rank order of potency was established: dimethyl > (2S)-methyl > (2R)-methyl > dihydro. nih.gov This suggests that the (2S)-methyl group on the dihydrobenzofuran moiety contributes favorably to the compound's pharmacological effect. nih.gov

Further investigation into stereoisomers has provided deeper insights. For instance, in a series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives, those bearing an (S)-1-azabicyclo[2.2.2]octan-3-yl moiety were more potent than their (R)-counterparts. nih.gov This stereoselectivity highlights the importance of a precise three-dimensional structure for optimal receptor binding and subsequent biological response.

Interactive Table:

Medicinal Chemistry and Drug Discovery Research

Lead Compound Identification and Optimization

In the quest for new PARP-1 inhibitors, a structure-based design strategy led to the identification of 2,3-Dihydrobenzofuran-7-carboxamide (DHBF-7-carboxamide) as a significant lead compound. acs.orgresearchgate.net Designated as compound 3 in initial studies, it demonstrated inhibitory activity against PARP-1 with a half-maximal inhibitory concentration (IC₅₀) of 9.45 μM. acs.orgnih.govresearchgate.net This discovery established the DHBF-7-carboxamide core as a viable starting point for further development.

The initial optimization efforts focused on modifying the dihydrobenzofuran ring to explore the structure-activity relationship (SAR). For instance, introducing a fluorine atom at the 5-position of the scaffold resulted in compound 20 (5-fluoro-DHBF-7-carboxamide), which exhibited an IC₅₀ of 2.12 μM, a nearly five-fold increase in potency compared to the parent lead compound. acs.orgnih.gov Further modifications at the 2-position of the dihydrofuran ring were also investigated to understand steric and electronic requirements for optimal target engagement. acs.org

The table below summarizes the PARP-1 inhibitory activity of the initial lead compound and a key optimized analogue.

| Compound Number | Structure | Modification | PARP-1 IC₅₀ (μM) |

| 3 | This compound | Parent Lead Compound | 9.45 |

| 20 | 5-Fluoro-2,3-dihydrobenzofuran-7-carboxamide | 5-Fluoro substitution | 2.12 |

Scaffold Hopping and Bioisosteric Replacements

To expand the chemical space and improve upon the initial lead, researchers employed scaffold hopping and bioisosteric replacement strategies. One key approach was the design of an alternative core, 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide (DHBF-3-one-7-carboxamide), designated as compound 36 . acs.orgresearchgate.net This new scaffold, with an IC₅₀ of 16.2 μM, provided a synthetically tractable platform with an electrophilic 2-position amenable to extensive modifications. acs.orgnih.govresearchgate.net

Further scaffold hopping efforts led to the exploration of related heterocyclic systems. For example, the 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) scaffold was identified as a lead and subsequently hopped to a 3-oxo-3,4-dihydro-2H-benzo[b] acs.orgnih.govoxazine-8-carboxamide core, resulting in potent PARP-1 inhibitors. nih.govresearchgate.net This demonstrates how the fundamental pharmacophore of a bicyclic ring fused to a carboxamide can be translated across different heterocyclic systems to optimize activity. nih.gov

Bioisosteric replacement was also a key strategy. In the optimization of a derivative, (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide, a tetrazole ring was replaced with a carboxyl group. nih.govacs.org This isosteric replacement yielded a promising new lead (compound 60 , IC₅₀ = 68 nM) for subsequent optimization efforts. nih.govresearchgate.netacs.org

Design of Analogue Series with Enhanced Potency and Improved Pharmacological Profiles

Building on the lead and hopped scaffolds, extensive analogue series were designed and synthesized to systematically probe for enhanced potency and better pharmacological properties. acs.orgnih.gov

One highly successful series involved the introduction of substituted benzylidene groups at the 2-position of the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide core. acs.orgresearchgate.net This modification led to a dramatic increase in potency. For example, the 3',4'-dihydroxybenzylidene derivative (compound 58 ) showed an IC₅₀ of 0.531 μM, a 30-fold improvement over the parent scaffold. acs.orgnih.govresearchgate.net Attaching various heterocycles to the benzylidene moiety further boosted inhibitory activity, with IC₅₀ values reaching the nanomolar range (e.g., compounds 66 , 67 , 68 , 70 , 72 , and 73 with IC₅₀ values from 0.718 to 0.079 μM). acs.orgresearchgate.netacs.org

Another optimization strategy involved appending motifs to the 3-oxo-2,3-dihydrobenzofuran-7-carboxamide scaffold, designed to extend toward the adenosine-binding pocket of the PARP-1 active site. nih.gov This approach led to analogues with potent PARP-1 IC₅₀ values, ranging from 4 nM to 200 nM. nih.govresearchgate.net

The following table showcases the enhanced potency of selected analogues from different series.

| Compound Number | Scaffold | Modification | PARP-1 IC₅₀ (μM) |

| 36 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | Base Scaffold | 16.2 |

| 58 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | 2-(3',4'-dihydroxybenzylidene) | 0.531 |

| 70 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | Heterocycle on benzylidene | 0.176 |

| 73 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | Heterocycle on benzylidene | 0.079 |

| 51 | (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide | Tetrazolyl analogue | 0.035 |

| 60 | (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide | Carboxyl group replacement | 0.068 |

Development of Novel Pharmacophores

The research into this compound contributed to the development of novel, previously unexplored pharmacophores for targeting the NAD⁺ binding site of PARP-1. acs.orgnih.gov Both the this compound and the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffolds were established as new pharmacophoric cores for this enzyme class. acs.orgnih.gov The validation of these scaffolds was supported by obtaining crystal structure data of the inhibitors bound to the PARP-1 multidomain complex, which provided a structural basis for further drug development. acs.orgnih.gov These structures represented the first report of a PARP inhibitor bound to DNA-damage activated PARP-1, offering significant insights for designing future inhibitors. nih.gov

Strategies for Modulating Target Affinity and Selectivity

A primary strategy for modulating target affinity involved structure-based design to optimize interactions within the PARP-1 active site. For derivatives of the 3-oxo-2,3-dihydrobenzofuran-7-carboxamide scaffold, a key hypothesis was that installing a 4'-carboxyl group on a benzylidene substituent could serve as a vector to incorporate a wide range of groups. nih.gov These appended substituents, such as pyridine, pyrimidine, and benzimidazole, were directed toward the adenosine-binding pocket of PARP-1. nih.gov This strategy aimed to create additional interactions beyond the core binding domain, thereby enhancing both potency (affinity) and potentially modulating selectivity. nih.gov

X-ray crystal structures of key inhibitors bound to PARP-1 illustrated how these appended analogue portions extended toward and interacted with the adenosine-binding pocket. nih.govnih.govescholarship.org This structural insight allowed for the rational design of compounds with improved affinity. Furthermore, introducing polar groups, such as a hydroxyl group on a linker, led to significant improvements in potency by creating stronger interactions with polar amino acid residues like Arg878 in the active site. nih.gov

These strategies were also successful in modulating selectivity. While many PARP inhibitors target both PARP-1 and PARP-2, the designed analogues showed a high degree of selectivity for these two isoforms over other catalytic PARP family members. nih.govescholarship.org For example, compound 81 , an isoform-selective PARP-1/-2 inhibitor (IC₅₀ = 30 nM/2 nM respectively), was developed through these optimization efforts. nih.govnih.govescholarship.org This demonstrates the successful modulation of both target affinity and isoform selectivity through rational chemical modifications of the this compound scaffold.

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biological Targets and Mechanisms

Research has primarily centered on the development of 2,3-dihydrobenzofuran-7-carboxamide derivatives as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1) and as serotonin-3 (5-HT3) receptor antagonists. acs.orgnih.gov The mechanism of PARP-1 inhibition involves targeting the NAD+ binding site, where the carboxamide moiety forms key hydrogen bonds and π-π stacking interactions. acs.org For 5-HT3 receptors, these compounds act as antagonists, blocking the action of serotonin. nih.gov

Future investigations should aim to broaden the biological scope of this scaffold. High-throughput screening of diverse libraries of this compound derivatives against a wide panel of enzymes and receptors could uncover entirely new biological targets. Techniques such as chemical proteomics and affinity-based target identification could be employed to pull down and identify novel protein binding partners from cell lysates.

Once new targets are identified, elucidating the precise mechanism of action will be paramount. This will involve detailed enzymatic assays, cellular pathway analysis, and structural biology studies to understand how these molecules exert their effects at a molecular level. Exploring off-target effects of the known PARP-1 and 5-HT3 receptor inhibitors could also reveal secondary targets, opening new therapeutic indications for this versatile scaffold.

Advanced Synthetic Methodologies for Complex Derivatives

Current synthetic routes to this compound and its derivatives often involve multi-step sequences. Key transformations include the carboxylation of the 7-position via lithiation, conversion to the primary carboxamide, and subsequent modifications. nih.gov For instance, Knoevenagel condensation has been used to introduce substituents at the 2-position of the related 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide core. nih.govresearchgate.net Other established methods include bromination, nitration, and Claisen rearrangements to generate substituted analogs. acs.orgnih.gov

While effective, these methods can be limiting. Future synthetic efforts should focus on developing more efficient, stereoselective, and versatile methodologies. The development of catalytic asymmetric methods for the construction of the chiral dihydrobenzofuran ring would be a significant advancement, allowing for the controlled synthesis of specific enantiomers, which often exhibit different biological activities. nih.govnih.gov

Application in Multicomponent Reactions and Green Chemistry Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the starting materials, offer a powerful tool for rapidly generating chemical diversity. The this compound scaffold or its key precursors could be designed to participate in MCRs, enabling the one-pot synthesis of large libraries of complex derivatives for biological screening. acs.org

In parallel, there is a growing need to align chemical synthesis with the principles of green chemistry to minimize environmental impact. mdpi.comjddhs.com Recent studies have demonstrated the potential for greener synthesis of related dihydrobenzofuran structures, utilizing solvent- and metal-free conditions or visible light-mediated reactions. nih.govmdpi.com

Future research should systematically explore green chemistry approaches for the synthesis of this compound derivatives. This includes:

Alternative Solvents: Investigating the use of water, supercritical CO₂, or bio-based solvents to replace traditional volatile organic compounds. jddhs.com

Catalysis: Employing biocatalysis or heterogeneous catalysis to improve reaction efficiency and allow for easier catalyst recycling. jddhs.com

Energy Efficiency: Exploring microwave-assisted or continuous flow processing to reduce reaction times and energy consumption. jddhs.com

Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product, such as through catalytic C-H functionalization or MCRs. researchgate.net

A notable green approach involves the I₂/DMSO catalytic system for synthesizing chalcogen-containing dihydrobenzofurans without the need for solvents or metals. nih.gov

Deeper Exploration of Structure-Function Relationships through Advanced Biophysical Techniques

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of this compound derivatives. For PARP-1 inhibitors, it was found that substituted benzylidene groups at the 2-position of a related core significantly improved potency. researchgate.netnih.gov For example, the introduction of a 3',4'-dihydroxybenzylidene group resulted in a 30-fold increase in inhibitory activity compared to the unsubstituted parent compound. nih.gov Similarly, for 5-HT3 antagonists, the introduction of methyl groups at the 2-position of the dihydrobenzofuran ring enhanced pharmacological activity. nih.gov

X-ray crystallography has provided static snapshots of how these inhibitors bind to their targets, revealing key interactions. nih.govacs.org However, to gain a more comprehensive understanding of the structure-function relationship, a broader range of advanced biophysical techniques should be employed.

| Technique | Potential Application for this compound Research |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidate the solution-state conformation and dynamics of the ligands and their complexes with target proteins. |

| Isothermal Titration Calorimetry (ITC) | Directly measure the thermodynamic parameters (enthalpy, entropy, and stoichiometry) of binding, providing a complete thermodynamic profile of the interaction. |

| Surface Plasmon Resonance (SPR) | Determine the kinetics of binding and dissociation (k_on and k_off rates), offering insights into the residence time of the inhibitor on its target. |

| Cryo-Electron Microscopy (Cryo-EM) | Determine the structure of large protein complexes involving the target protein and the inhibitor, especially for membrane-bound receptors like 5-HT3. |

By integrating data from these techniques, a more dynamic and detailed picture of the molecular recognition process can be constructed, guiding the rational design of next-generation compounds with improved affinity, selectivity, and kinetic properties.

Computational Design for Targeted Modulation of Specific Biological Pathways

Computational methods, such as structure-based design and molecular docking, have already played a role in the discovery of this compound-based inhibitors. acs.orgnih.gov For example, the initial design of these compounds as PARP-1 inhibitors was guided by their ability to fit into the NAD+ binding site. acs.org

The future of computational design in this area lies in the application of more sophisticated and predictive modeling techniques. Advanced molecular dynamics (MD) simulations can be used to explore the conformational landscape of the inhibitors and their target proteins, revealing the dynamic nature of their interactions and identifying key water networks or allosteric sites that could be exploited for improved inhibitor design.

Free energy perturbation (FEP) and other rigorous free energy calculation methods can provide more accurate predictions of binding affinities for newly designed analogs, helping to prioritize synthetic efforts. Furthermore, quantitative structure-activity relationship (QSAR) models and machine learning algorithms can be trained on existing data to predict the activity of virtual compounds, accelerating the discovery of novel hits.

A particularly exciting avenue is the computational design of derivatives that can selectively modulate specific biological pathways. By targeting protein-protein interactions downstream of the primary target or by designing allosteric modulators, it may be possible to achieve a more nuanced biological response than simple enzyme inhibition or receptor blockade. This pathway-centric approach, powered by advanced computational tools, holds the key to developing highly specific and effective therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2,3-dihydrobenzofuran-7-carboxamide derivatives?

- Methodological Answer : Key routes include ring-opening cyclization (ROC) of aziridines with propargyl alcohols to form dihydrobenzofuran cores . Modifications such as Claisen rearrangement and hydrogenation (e.g., palladium/carbon-catalyzed reduction of nitro groups) are used to introduce functional groups at the 5- or 7-positions . For example, fluoro substitution at the 5-position was achieved via direct halogenation, improving PARP-1 inhibition .

Q. How do structural modifications at the 5-position influence PARP-1 inhibitory activity?

- Data-Driven Analysis : Introducing a fluoro group at the 5-position of 3-oxo-2,3-dihydrobenzofuran-7-carboxamide (compound 6 ) reduced the IC50 from 16.2 μM (parent compound 5 ) to 5.1 μM, demonstrating a three-fold potency increase. This highlights the role of electronegative substituents in enhancing binding affinity to the PARP-1 catalytic domain .

Q. What in vitro assays are standard for evaluating PARP-1 inhibition?

- Methodology : Enzymatic assays using recombinant PARP-1 and NAD+ as a substrate are standard. Activity is quantified via IC50 determination, often coupled with fluorescence polarization or radiolabeled NAD+ incorporation . For example, compound 3 (DHBF-7-carboxamide) showed an IC50 of 9.45 μM using such assays .

Advanced Research Questions

Q. How do adenosine pocket-binding motifs improve selectivity among PARP isoforms?

- Structural Insights : Appending adenosine mimetics (e.g., piperazine derivatives) to the dihydrobenzofuran core enhances selectivity by exploiting subtle differences in the HD regulatory subdomain of PARP-1. Compound 7 (IC50 = 0.079 μM) exhibited >100-fold selectivity for PARP-1/2 over other isoforms due to interactions with the adenosine pocket .

Q. What strategies address contradictions in PARP inhibitor efficacy linked to resistance mechanisms?

- Mechanistic Analysis : Resistance often arises from allosteric retention of PARP-1 on DNA breaks or mutations in the catalytic domain. Combining structural data (e.g., co-crystallography) with dynamic HD subdomain simulations can identify inhibitors that disrupt PARP-1’s DNA-binding ability, circumventing resistance .

Q. How does the dihydrobenzofuran core enable repurposing for diverse receptor targets?

- SAR Exploration : The core’s rigidity and hydrogen-bonding capacity allow functionalization for varied targets. For instance:

- 5-HT3 antagonism : N-alkylation with pyrrolidine groups enhances serotonin receptor binding .

- Dopamine D2 imaging : Iodination at the 5-position (e.g., 5-iodo derivatives) improves CNS penetration .

Data Contradiction & Optimization

Q. Why do some dihydrobenzofuran derivatives show conflicting activity profiles in enzymatic vs. cellular assays?

- Resolution Strategy : Discrepancies may stem from off-target effects (e.g., PARP-2 inhibition) or cellular uptake variability. Use isoform-specific knockdown models and radioligand displacement assays to isolate target contributions. For example, compound 7 ’s cellular potency correlated with PARP-1 trapping, not catalytic inhibition alone .

Q. What computational tools optimize dihydrobenzofuran derivatives for blood-brain barrier (BBB) penetration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.